2-(4-Formyl-2-methoxyphenoxy)ethyl acetate
Overview
Description
2-(4-Formyl-2-methoxyphenoxy)ethyl acetate is an organic compound with the molecular formula C12H14O5. It is characterized by the presence of a formyl group, a methoxy group, and an ethyl acetate moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
2-(4-Formyl-2-methoxyphenoxy)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate typically involves the reaction of 4-formyl-2-methoxyphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-2-methoxyphenoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Carboxy-2-methoxyphenoxy)ethyl acetate.
Reduction: 2-(4-Hydroxymethyl-2-methoxyphenoxy)ethyl acetate.
Substitution: Various substituted phenoxyethyl acetates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
- 4-Formyl-2-methoxyphenyl acetate
- 2-Ethoxy-4-formylphenyl acetate
Uniqueness
2-(4-Formyl-2-methoxyphenoxy)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations and its applications in multiple fields make it a valuable compound for research and industrial purposes[8][8].
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-9(14)16-5-6-17-11-4-3-10(8-13)7-12(11)15-2/h3-4,7-8H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERBZSCRIFTMMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366798 | |
Record name | 2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692275-82-4 | |
Record name | 4-[2-(Acetyloxy)ethoxy]-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692275-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-formyl-2-methoxyphenoxy)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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